D-Valacyclovir

説明

Valacyclovir, the l-valyl ester prodrug of acyclovir (ACV), is commonly prescribed for the treatment of infections caused by varicella-zoster virus or herpes simplex virus. It is converted to acyclovir in the body, which then acts to inhibit viral DNA replication . Valacyclovir is used in various patient populations, including those with normal and impaired renal function, as well as immunocompromised children and HIV-infected individuals . It has also been shown to decrease plasma HIV-1 RNA in HSV-2 seronegative individuals, suggesting a direct effect on HIV-1 replication .

Synthesis Analysis

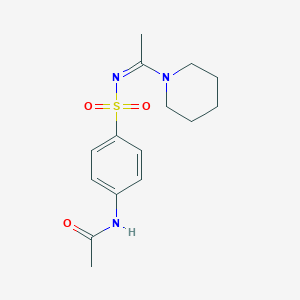

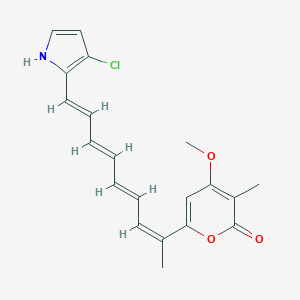

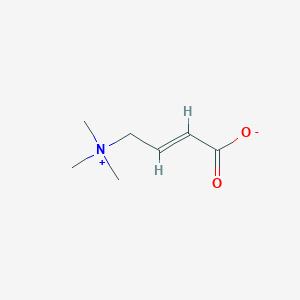

The synthesis of valacyclovir involves the esterification of acyclovir with the amino acid l-valine. This modification increases the oral bioavailability of acyclovir, allowing for more efficient and convenient dosing . Additionally, a water-soluble copper (II) complex with valacyclovir has been synthesized and characterized, indicating the potential for creating metal-drug complexes that could have different pharmacological properties or applications .

Molecular Structure Analysis

The molecular structure of valacyclovir is characterized by the presence of the acyclovir moiety and the l-valyl ester group. The copper (II) complex of valacyclovir has been studied, revealing insights into the interaction of the drug with metal ions, which could influence its biological activity and DNA binding .

Chemical Reactions Analysis

Valacyclovir undergoes enzymatic hydrolysis in the liver and intestines to release acyclovir and l-valine. Acyclovir then undergoes phosphorylation by viral enzymes and subsequently inhibits viral DNA polymerase . The copper (II) complex of valacyclovir has been shown to interact with DNA, suggesting that the metal center can influence the mode of binding to nucleic acids .

Physical and Chemical Properties Analysis

The pharmacokinetics of valacyclovir and acyclovir have been extensively studied. Valacyclovir is rapidly absorbed after oral administration and has a bioavailability three to five times greater than oral acyclovir. It is also noted that the pharmacokinetics of acyclovir and its metabolites can be affected by renal function, with higher concentrations observed in both the systemic circulation and cerebrospinal fluid among subjects with impaired renal function . The electrochemical properties of the copper (II) complex of valacyclovir have been investigated, showing reversible redox properties and a diffusion-controlled process that is pH-dependent . Additionally, the voltammetric determination of valacyclovir in pharmaceuticals and biological fluids has been developed, providing a method for its analysis in various matrices .

科学的研究の応用

Neurotoxicity and Renal Implications

D-Valacyclovir, known for treating herpes zoster, can sometimes be accompanied by neuropsychiatric symptoms, known as Valacyclovir neurotoxicity (VAN). VAN often follows chronic or acute renal failure, presenting symptoms like disturbances of consciousness and hallucinations. Recovery from VAN typically occurs after discontinuing D-Valacyclovir, especially when acute renal failure is drug-induced (Asahi et al., 2009).

Psychiatric Symptoms Improvement

In a study on outpatients with persistent schizophrenia, D-Valacyclovir showed significant improvement in psychiatric symptoms for individuals seropositive for cytomegalovirus. This finding suggests D-Valacyclovir's potential beyond its antiviral applications, particularly in psychiatric contexts (Dickerson et al., 2003).

Molecular Studies and Antiviral Activity

A molecular docking study of D-Valacyclovir revealed insights into its reactivity and antiviral activities against various viruses, including Herpes simplex virus types, varicella zoster virus, and Dengue. This research provides a deeper understanding of D-Valacyclovir's effectiveness at a molecular level (FathimaRizwana et al., 2019).

Impact on HIV-1 Viral Load

Valacyclovir has been shown to reduce plasma HIV-1 viral load in HIV-1 infected HSV-2-seronegative individuals. This finding indicates a direct effect of D-Valacyclovir on HIV-1 replication, independent of its effects on HSV-2-mediated inflammation (Vanpouille et al., 2015).

Application in Multiple Sclerosis

In a study focusing on relapsing-remitting MS, treatment with D-Valacyclovir did not significantly reduce the formation of active lesions. However, in a subgroup with high levels of disease activity, it was associated with fewer new active MRI-evident lesions, suggesting its potential utility in specific MS contexts (Bech et al., 2002).

Use in Sudden Sensorineural Hearing Loss

Research on the treatment of idiopathic sudden sensorineural hearing loss indicated that the addition of D-Valacyclovir to systemic steroids did not significantly improve recovery compared to steroids alone. This finding contributes to the understanding of D-Valacyclovir's efficacy in audiological conditions (Tucci et al., 2002).

Safety And Hazards

Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .

特性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Valacyclovir | |

CAS RN |

142963-60-8 | |

| Record name | Valacyclovir, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALACYCLOVIR, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)